Product packaging for (R)-gamma-Decalactone(Cat. No.:CAS No. 107797-26-2)

(R)-gamma-Decalactone

Cat. No.: B12056253
CAS No.: 107797-26-2
M. Wt: 170.25 g/mol
InChI Key: IFYYFLINQYPWGJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-gamma-Decalactone (CAS Number: 706-14-9) is a high-purity chiral lactone supplying a characteristic peach-like aroma . With the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol, it is a colorless to pale yellow liquid . Its key research value lies in its dual function as a flavoring agent and an active antimicrobial component in advanced material science. Recent studies in food technology have demonstrated its significant potential when incorporated into biopolymer films, such as those based on pectin, for creating active, biodegradable food packaging . In such applications, this compound exhibits antimicrobial properties against various bacteria, yeasts, and molds; a 5% addition to a pectin-based coating was shown to completely inhibit the growth of Bacillus subtilis and Yarrowia lipolytica , and reduce yeast cells by 3 log units . Its mechanism of action in modifying film structure results in enhanced light barrier properties, a more porous microstructure, and reduced water vapor sorption, making it a multi-functional additive for sustainable packaging research . Beyond materials science, it is an essential compound in flavor and fragrance research, used in the formulation of peach, apricot, and strawberry flavorants for food, beverages, and personal care products . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B12056253 (R)-gamma-Decalactone CAS No. 107797-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107797-26-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-5-hexyloxolan-2-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1

InChI Key

IFYYFLINQYPWGJ-SECBINFHSA-N

Isomeric SMILES

CCCCCC[C@@H]1CCC(=O)O1

Canonical SMILES

CCCCCCC1CCC(=O)O1

Origin of Product

United States

Biosynthesis and Biogenesis of R Gamma Decalactone

Natural Occurrence and Ecological Distribution in Biological Matrices

(R)-gamma-decalactone is found naturally in a variety of fruits and is also a product of microbial fermentation, contributing significantly to the characteristic aroma profiles of these matrices. plos.orggoogle.com The naturally occurring form is predominantly the (R)-enantiomer, which is noted for its pleasant, fruity, and peach-like aroma. plos.orggoogle.comnih.gov

This compound is a key volatile compound responsible for the characteristic aroma of many fruits, most notably peaches (Prunus persica) and strawberries (Fragaria × ananassa). nih.govashs.org In peaches, γ-decalactone is confirmed as one of the most significant components contributing to the fruit's typical aroma. nih.gov The biosynthesis in these plants is understood to originate from fatty acid metabolism. nih.gov Studies comparing high-aroma and low-aroma peach cultivars suggest that the activity of specific enzymes, such as alcohol acyltransferase (PpAAT1), plays a crucial role in the final step of γ-decalactone formation. nih.govresearchgate.net This enzyme is capable of catalyzing the internal esterification of the precursor 4-hydroxydecanoyl-CoA to yield the lactone. nih.gov

In strawberries, γ-decalactone is also a major lactone, reaching its highest concentrations in fully ripe fruits. researchgate.net Genetic and transcriptomic analyses have identified a specific gene, FaFAD1, which encodes a fatty acid desaturase, as being essential for the production of γ-decalactone. researchgate.netsemanticscholar.org Its expression is tightly correlated with the presence of the lactone, indicating its central role in the biosynthetic pathway within the fruit. researchgate.net

Table 1: Endogenous Production of this compound in Plant Species
Plant SpeciesCommon NameKey Research FindingsRelevant Enzymes/Genes
Prunus persicaPeachγ-decalactone is a major contributor to the characteristic peachy aroma. nih.gov Its production is linked to the final esterification step.Alcohol Acyltransferase (PpAAT1) nih.govashs.org
Fragaria × ananassaStrawberryγ-decalactone is the most abundant lactone in ripe fruit. researchgate.net Its biosynthesis is dependent on a specific gene locus.Fatty Acid Desaturase (FaFAD1) researchgate.netsemanticscholar.org

The microbial production of γ-decalactone is a well-established biotechnological process, primarily utilizing various yeast species. mdpi.com These processes are typically biotransformations, where a precursor substrate is converted into the target lactone. mdpi.com Yeasts from the genera Yarrowia, Sporidiobolus, Sporobolomyces, Candida, and Rhodotorula are notable producers. tandfonline.comcdnsciencepub.com Yarrowia lipolytica is one of the most extensively studied and utilized yeasts for this purpose, valued for its ability to efficiently process fatty acid substrates. mdpi.comtandfonline.com

The production in these microbial systems often involves the degradation of ricinoleic acid, which is the main component of castor oil. tandfonline.com The yeast performs oxidative degradation of the fatty acid to generate the C10 precursor, 4-hydroxydecanoic acid, which subsequently cyclizes to form γ-decalactone. tandfonline.comcdnsciencepub.com For instance, Sporidiobolus salmonicolor is known to produce a peachy aroma due to the formation of several γ-lactones, with (R)-γ-decalactone being highly predominant (99% enantiomeric excess). nih.gov

Table 2: Microbial Producers of this compound
MicroorganismTypeTypical SubstrateKey Characteristics
Yarrowia lipolyticaYeastRicinoleic acid / Castor oil mdpi.comtandfonline.comMost established and preferred system for industrial biotransformation; production occurs via peroxisomal β-oxidation. mdpi.comtandfonline.com
Sporidiobolus/Sporobolomyces spp.YeastRicinoleic acid, Oleic acid cdnsciencepub.comacs.orgS. salmonicolor produces γ-decalactone with high enantiomeric purity (99% R-enantiomer). nih.govS. odorus can use oleic acid as a precursor. acs.org
Candida spp.YeastRicinoleic acid mdpi.comcdnsciencepub.comAmong the first genera in which the catabolism of ricinoleic acid to lactones was reported. semanticscholar.orgmdpi.com
Rhodotorula spp.YeastRicinoleic acid tandfonline.comRecognized as a capable synthesizer of γ-decalactone from ricinoleic acid. tandfonline.com

Endogenous Biosynthetic Pathways in Eukaryotic Organisms

The core biosynthetic route to this compound in eukaryotes involves the modification and subsequent shortening of long-chain fatty acids through the β-oxidation pathway. mdpi.comcdnsciencepub.com

The primary precursors for this compound biosynthesis are C18 fatty acids. mdpi.comacs.org Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), the major fatty acid in castor oil, is the most commonly used precursor in microbial biotransformations. tandfonline.comresearchgate.net As a hydroxy fatty acid, it can more directly enter the pathway leading to the lactone. mdpi.com

Non-hydroxylated fatty acids, such as oleic acid, also serve as precursors, particularly in endogenous plant pathways and in certain yeasts like Sporobolomyces odorus. acs.orgmdpi.com When oleic acid is the starting material, an initial enzymatic hydroxylation step is required to introduce a hydroxyl group at the C-12 position, converting it into ricinoleic acid before it can be further metabolized to the lactone precursor. acs.org

Before entering the core degradative pathway, fatty acid precursors may undergo several enzymatic modifications.

Hydroxylation : This is a critical step when the precursor is a non-hydroxylated fatty acid like oleic acid. In the yeast S. odorus, the biosynthesis is initiated by a highly stereospecific hydroxylation of oleic acid at the C-12 position to form (R)-ricinoleic acid, catalyzed by a hydroxylase. acs.org

Desaturation : In some pathways, oleic acid is first converted to linoleic acid by a Δ¹²-desaturase enzyme. acs.org This has been observed as a parallel pathway in S. odorus. acs.org In strawberries, evidence suggests that oleic acid may be converted to linoleic acid, which is then transformed into a hydroxy fatty acid precursor. semanticscholar.org

Epoxidation : An alternative pathway for generating hydroxylated intermediates involves an epoxide hydrolase. In nectarines and strawberries, studies have shown that an epoxide hydrolase can catalyze the formation of a dihydroxy fatty acid from an epoxy fatty acid, which is then metabolized to a lactone. semanticscholar.org

The central mechanism for shortening the C18 hydroxy fatty acid precursor is the peroxisomal β-oxidation pathway. mdpi.comcdnsciencepub.com This process involves four successive cycles, each removing a two-carbon unit in the form of acetyl-CoA. tandfonline.commdpi.com For ricinoleic acid, four cycles of β-oxidation cleave an eight-carbon fragment from the carboxylic acid end, resulting in the formation of a C10 intermediate, 4-hydroxydecanoic acid. tandfonline.comresearchgate.net

The key enzymatic reactions in each cycle of β-oxidation are catalyzed by a distinct set of enzymes:

Acyl-CoA Oxidase (Aox) : Catalyzes the first, often rate-limiting, oxidation step. mdpi.comnih.gov

Enoyl-CoA Hydratase / 3-hydroxyacyl-CoA Dehydrogenase : These activities, often part of a multifunctional enzyme, catalyze the subsequent hydration and oxidation steps. tandfonline.comnih.gov

Ketoacyl-CoA Thiolase : Catalyzes the final cleavage step, which releases acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. tandfonline.com

After four cycles, the resulting 4-hydroxydecanoic acid (or its activated CoA ester form) is the direct precursor to the lactone. semanticscholar.orgmdpi.com The final step is lactonization, a cyclization reaction that forms the stable five-membered ring of γ-decalactone. This reaction can occur spontaneously, particularly under acidic conditions. semanticscholar.orgmdpi.com However, evidence from peaches suggests that this step can also be enzymatically catalyzed by an alcohol acyltransferase (AAT), which facilitates the intramolecular esterification. nih.gov

Table 3: Enzymes of the β-Oxidation Pathway for this compound Production
EnzymeFunction in the PathwaySignificance
Acyl-CoA Oxidase (Aox)Catalyzes the initial oxidation of the fatty acyl-CoA. tandfonline.comConsidered a rate-limiting step; its isozymes (e.g., in Y. lipolytica) have different specificities for chain length and can influence yield and degradation. mdpi.comnih.gov
Enoyl-CoA HydrataseAdds a water molecule across the double bond. tandfonline.comPart of the core cycle, often exists as a multifunctional protein with the dehydrogenase. nih.gov
3-hydroxyacyl-CoA DehydrogenaseOxidizes the hydroxyl group to a keto group. tandfonline.comIts activity is crucial for the cycle to proceed; accumulation of 3-hydroxy intermediates can occur under certain conditions. mdpi.comnih.gov
Ketoacyl-CoA ThiolaseCleaves the β-ketoacyl-CoA to release acetyl-CoA. tandfonline.comCompletes the shortening cycle, preparing the acyl-CoA for the next round or for release as the final precursor. tandfonline.com

Characterization and Role of Specific Plant Enzymes (e.g., Acyl-CoA Oxidases, Alcohol Acyltransferases, Epoxide Hydrolases)

The biosynthesis of this compound in plants is a complex process involving several key enzymatic steps. Research has identified specific enzymes that play crucial roles in the conversion of fatty acid precursors into this significant aroma compound. The primary enzyme families implicated in this pathway are acyl-CoA oxidases, alcohol acyltransferases, and epoxide hydrolases.

Acyl-CoA Oxidases (ACX)

Acyl-CoA oxidases are flavoenzymes that catalyze the initial, rate-limiting step of the fatty acid β-oxidation pathway. mdpi.com In the context of γ-decalactone synthesis, ACX is involved in the chain-shortening of fatty acyl-CoAs to produce the C10 intermediate, 4-hydroxydecanoyl-CoA. researchgate.netnih.gov

Studies in peach (Prunus persica) have established a strong link between ACX activity and the production of γ-decalactone. researchgate.netnih.gov The accumulation of γ-decalactone in the mesocarp of different peach varieties shows a high correlation with ACX enzyme activity. researchgate.netnih.gov Through mass spectrometry, a specific isoform, PpACX1, was identified as the most abundant ACX protein in the ripe mesocarp of high-aroma peach cultivars. researchgate.netnih.gov Further research confirmed that PpACX1 is localized in glyoxysomes. researchgate.net The heterologous expression and purification of PpACX1 demonstrated its direct role in lactone formation; adding the recombinant PpACX1 protein to cultured peach mesocarp discs, along with a C16-CoA substrate, induced the biosynthesis of γ-decalactone. researchgate.netnih.gov

The enzyme exhibits selectivity for its substrates, preferentially catalyzing the oxidation of CoA esters of fatty acids with chain lengths from C4 to C10, with the highest activity observed on C6 fatty acids. researchgate.net

Table 1: Characteristics of Peach Acyl-CoA Oxidase 1 (PpACX1)

CharacteristicFindingSource(s)
Enzyme Name PpACX1 researchgate.netnih.gov
Function Catalyzes the first step of β-oxidation, involved in γ-decalactone biosynthesis. researchgate.netnih.govnih.gov
Correlation High correlation between PpACX1 content/activity and γ-decalactone accumulation in peach mesocarp. researchgate.netnih.gov
Molecular Weight Recombinant PpACX1 identified at 94.44 kDa. researchgate.netnih.gov
Subcellular Location Glyoxysomes researchgate.net
Substrate Specificity Highest activity on C6 fatty acids; active on C4-C10 fatty acyl-CoA esters. researchgate.net

Alcohol Acyltransferases (AAT)

Alcohol acyltransferases (AATs) are a group of enzymes belonging to the BAHD superfamily, which are responsible for the final step in the biosynthesis of many volatile esters in fruits and flowers. frontiersin.orgnih.govoup.com They catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. ashs.org In the formation of γ-decalactone, AATs are proposed to catalyze the intramolecular esterification (lactonization) of the precursor 4-hydroxydecanoyl-CoA. nih.govashs.orgresearchgate.net

Research on peach has been pivotal in elucidating the role of AATs in lactone synthesis. researchgate.net Five AAT genes have been identified in the peach genome, but not all contribute equally to γ-decalactone formation. researchgate.net Studies comparing high-aroma and low-aroma peach cultivars revealed that a specific isoform, PpAAT1, is the most efficient enzyme in catalyzing the production of γ-decalactone. nih.govresearchgate.net In vitro assays using recombinant enzymes expressed in E. coli confirmed that only PpAAT1 could catalyze the formation of γ-decalactone from 4-hydroxydecanoyl-CoA, producing approximately 17 nmol·L⁻¹ of the compound. ashs.orgresearchgate.net The other four PpAATs showed no detectable activity for this specific reaction. ashs.orgresearchgate.net Furthermore, expressing PpAAT1 in an engineered oleaginous yeast system significantly increased γ-decalactone content, reinforcing its key role. researchgate.net

Table 2: Comparative Activity of Peach Alcohol Acyltransferases (PpAATs) in γ-Decalactone Synthesis

Enzyme IsoformGene Expression during γ-Decalactone Formationγ-Decalactone Production (in vitro assay)Source(s)
PpAAT1 Highly expressed~17 nmol·L⁻¹ ashs.orgresearchgate.net
PpAAT2 Low expressionNot detectable ashs.orgresearchgate.net
PpAAT3 Low expressionNot detectable ashs.orgresearchgate.net
PpAAT4 Low expression (truncated gene)Not detectable researchgate.net
PpAAT5 Low expression (truncated gene)Not detectable researchgate.net

Epoxide Hydrolases (EH)

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. researchgate.netpnas.org Their involvement in lactone biosynthesis represents an alternative pathway to hydroxylation. nih.govresearchgate.net This pathway suggests that an unsaturated fatty acid is first epoxidized, and the resulting epoxy fatty acid is then hydrolyzed by an EH to a dihydroxy fatty acid, which can be subsequently shortened via β-oxidation and lactonized. researchgate.netgsartor.org

Evidence for this pathway comes from labeling studies in nectarines (Prunus persica var. nucipersica). researchgate.net When an artificial ¹⁸O-labeled epoxy fatty acid was administered to nectarine fruit, an epoxide hydrolase was shown to catalyze a highly regio- and enantioselective reaction, yielding a dihydroxy fatty acid intermediate that was further metabolized to a lactone. researchgate.net This finding suggests a new role for plant EHs, beyond their known functions in cutin synthesis and defense, in the enantioselective production of fruit aroma components. researchgate.net

In mango (Mangifera indica), research has also implicated an epoxide hydrolase in lactone synthesis. gsartor.orgnih.govresearchgate.net A specific gene, MiEH2, was isolated and characterized. gsartor.orgnih.gov The recombinant MiEH2 enzyme showed activity towards fatty acid epoxides. gsartor.orgnih.gov Transient overexpression of MiEH2 in mango fruit led to a significant increase in the concentration of several lactones, including γ-hexalactone, δ-valerolactone, and δ-hexalactone, providing further evidence for the role of this enzyme class in the lactone biosynthetic pathway. gsartor.orgnih.govresearchgate.net

Biotechnological Production and Biotransformation of R Gamma Decalactone

Rationale for Biotechnological Production Systems

The impetus for developing biotechnological routes to (R)-gamma-decalactone stems from both economic incentives and consumer preferences for "natural" products. Furthermore, the inherent selectivity of biocatalysts provides a distinct advantage in producing the specific, desired enantiomer.

Consumer demand for natural ingredients has propelled the development of biotechnological methods for producing flavor compounds. core.ac.uknih.gov Products derived from microbial or enzymatic processes, using precursors from natural sources, can be labeled as "natural" according to regulations in the United States and Europe. core.ac.uk This designation is a significant market driver, as consumers often perceive natural products as superior. core.ac.uknih.gov

The market value of biotechnologically produced aroma compounds typically falls between the high cost of those extracted directly from nature and the lower cost of their synthetic counterparts. core.ac.uk For instance, while natural γ-decalactone extracted from sources like peaches can be exceedingly expensive, and the synthetic version relatively cheap, the "biotech" equivalent offers a commercially viable middle ground. core.ac.ukresearchgate.net The improvement of bioprocesses over time has led to a significant decrease in the selling price of microbially produced γ-decalactone. researchgate.net

Biocatalysis, utilizing enzymes, is a powerful tool for synthesis due to its exquisite selectivity and tolerance for various functional groups under mild reaction conditions. researchgate.net A key advantage of using biotechnological methods for γ-decalactone production is the ability to synthesize the desired (R)-enantiomer with high optical purity. mdpi.comtandfonline.com This enantioselectivity is crucial because the different enantiomers of a chiral molecule can have distinct sensory properties. In the case of γ-decalactone, the (R)-isomer is primarily responsible for the characteristic peach aroma. google.com

The stereochemistry of the final lactone is determined by the chirality of the hydroxy fatty acid precursor. mdpi.com Microbial processes, particularly those involving yeast, are adept at performing these stereospecific conversions. tandfonline.com This inherent enantioselectivity avoids the formation of undesirable racemic mixtures that are often a result of chemical synthesis, simplifying downstream processing and ensuring a product with the desired organoleptic profile. mdpi.comresearchgate.net The integration of biocatalysis with other technologies like continuous processing is being explored to create even more efficient and sustainable methods for producing enantiopure compounds. numberanalytics.com

Microbial Strains and Biocatalysts Employed for Production

A variety of microorganisms, primarily yeasts, have been identified and utilized for their ability to produce this compound through the biotransformation of specific substrates.

Numerous yeast species have demonstrated the ability to synthesize γ-decalactone from ricinoleic acid or its esters. tandfonline.com Among the most studied are species from the genera Yarrowia, Sporidiobolus, Rhodotorula, and Candida. core.ac.ukmdpi.comtandfonline.commdpi.com

Yarrowia lipolytica is a non-conventional, strictly aerobic yeast that is widely regarded as one of the most efficient producers of γ-decalactone. core.ac.uktandfonline.comtandfonline.com It possesses a "Generally Regarded As Safe" (GRAS) status, making it suitable for food-related applications. core.ac.uknih.gov This yeast is particularly effective when using castor oil as a substrate due to its high capacity for hydrophobic substrate degradation. mdpi.comtandfonline.com Different strains of Y. lipolytica, including wild-type and genetically modified versions, have been extensively researched to optimize lactone production. tandfonline.comtandfonline.com For example, a modified strain, MTLY40-2p, was shown to produce significantly more γ-decalactone compared to its wild-type counterpart, W29. tandfonline.com

Sporidiobolus spp. , such as Sporidiobolus ruinenii and Sporobolomyces odorus, are also known for their ability to convert castor oil or its derivatives into γ-decalactone. mdpi.comscispace.com Research has shown that acidification of the medium after bioconversion with Sporidiobolus ruinenii can increase the final concentration of the lactone. mdpi.com

Rhodotorula aurantiaca is another yeast strain that has been utilized for γ-decalactone production. mdpi.comtandfonline.com Studies have explored methods to improve its growth and lactone yield, such as the use of gum tragacanth in the culture medium. mdpi.com

Candida spp. were among the first microorganisms reported to produce γ-decalactone from the catabolism of ricinoleic acid. mdpi.commdpi.com Strains like Candida sorbophila have been shown to achieve high product concentrations. mdpi.com

The table below summarizes the capabilities of various yeast strains in producing γ-decalactone.

Yeast GenusSpecies ExampleKey Findings & Production NotesReferences
YarrowialipolyticaConsidered the most efficient producer, GRAS status, high activity on hydrophobic substrates like castor oil. Genetically engineered strains show enhanced production. tandfonline.com, core.ac.uk, tandfonline.com, mdpi.com
Sporidiobolusruinenii, odorusCapable of converting castor oil derivatives. Acidification post-fermentation increases yield. scispace.com, mdpi.com
RhodotorulaaurantiacaProduction can be enhanced by medium additives like gum tragacanth. mdpi.com, tandfonline.com
CandidasorbophilaAmong the first identified for this biotransformation, capable of high product concentrations. mdpi.com, mdpi.com

While yeasts are the most common biocatalysts, other fungi and some bacteria have also been investigated for lactone production. The biotransformation process generally involves the conversion of hydroxy fatty acids via the β-oxidation pathway, a metabolic route present in many microorganisms. mdpi.commdpi.com

Fungi from genera such as Aspergillus, Mucor, and Cladosporium have been noted for their ability to oxidize ricinoleic acid. mdpi.com In recent studies, novel yeast strains isolated from fruits, such as Metschnikowia vanudenii and Candida parapsilosis, have been identified as potential producers of γ-decalactone. nih.gov

The knowledge of fatty acid degradation in prokaryotic microorganisms (bacteria) is more limited compared to yeasts and fungi. mdpi.com However, some bacteria have been screened for the functionalization of fatty acids. For example, Micrococcus luteus has been shown to convert oleic acid into γ-dodecalactone, a related lactone, indicating the potential for bacterial systems in aroma production. mdpi.com The development of processes using a single bacterial strain capable of multiple enzymatic steps (e.g., hydration and β-oxidation) could significantly lower production costs. mdpi.com

Substrate Utilization and Precursor Engineering in Biotransformation

The production of this compound via biotransformation is fundamentally dependent on the availability of a suitable precursor. The most widely used and studied substrate is ricinoleic acid, which is naturally abundant in castor oil.

The core of the biotransformation process is the peroxisomal β-oxidation pathway in yeast. tandfonline.comnih.gov Ricinoleic acid, an 18-carbon hydroxy fatty acid, is shortened through four successive cycles of β-oxidation. mdpi.comnih.gov This metabolic process cleaves two-carbon units from the fatty acid chain, ultimately yielding 4-hydroxydecanoic acid. tandfonline.commdpi.com This 10-carbon intermediate then undergoes spontaneous intramolecular cyclization (lactonization), especially under acidic conditions, to form the stable γ-decalactone ring structure. mdpi.commdpi.com

The primary substrate for industrial biotechnological production of γ-decalactone is castor oil, which contains about 80-90% ricinoleic acid. tandfonline.commdpi.com The process can also utilize derivatives such as methyl ricinoleate (B1264116) (the methyl ester of ricinoleic acid). mdpi.comnih.gov The biotransformation is typically carried out in a biphasic system (oil-in-water emulsion), where the hydrophobic substrate is dispersed in the aqueous culture medium containing the microorganisms. tandfonline.com The efficiency of this process is influenced by factors such as the size of the oil droplets and the direct contact between the microbial cells and the lipid substrate. tandfonline.com

Genetic engineering of the biocatalysts offers a powerful strategy to enhance production. This "precursor engineering" approach focuses on modifying the metabolic pathways of the microorganism to channel more of the substrate towards the desired product and prevent its further degradation. In Yarrowia lipolytica, which has multiple acyl-CoA oxidase (Aox) enzymes that catalyze steps in β-oxidation, genetic manipulation has been highly effective. mdpi.comscispace.com For instance, disrupting the gene (POX3) that codes for a short-chain-specific acyl-CoA oxidase (Aox3p) can prevent the degradation of the C10 intermediate, leading to higher accumulation of γ-decalactone. mdpi.com Conversely, overexpressing the gene (POX2) for the long-chain-specific Aox2p, which is crucial for the initial conversion of ricinoleic acid, can also boost production. mdpi.com Engineered strains with such modifications have been shown to produce significantly more lactone than their wild-type counterparts. mdpi.comscispace.com

The table below details key substrates and the outcomes of various biotransformation strategies.

Substrate/PrecursorBiocatalyst(s)Biotransformation Strategy & Key FindingsReferences
Castor Oil / Ricinoleic AcidYarrowia lipolyticaThe most common substrate. Biotransformation occurs via four β-oxidation cycles to yield 4-hydroxydecanoic acid, the lactone precursor. Process optimization involves pH, aeration, and substrate concentration. tandfonline.com, core.ac.uk, mdpi.com
Methyl RicinoleateYarrowia lipolyticaAn ester derivative of ricinoleic acid used as a precursor. mdpi.com, nih.gov
Genetically Engineered Y. lipolyticaYarrowia lipolytica (mutant strains)Disruption of the POX3 gene (prevents lactone degradation) and/or overexpression of the POX2 gene (enhances initial conversion) leads to significantly increased γ-decalactone yields compared to wild-type strains. mdpi.com

Ricinoleic Acid and Castor Oil Derivatives as Biocatalytic Feedstocks

Ricinoleic acid, the primary fatty acid component of castor oil (comprising about 80-90%), is the most common and economically viable feedstock for the biotechnological production of this compound. tandfonline.comresearchgate.netmdpi.com The biotransformation process involves the microbial catabolism of ricinoleic acid, a C18 hydroxy fatty acid, to yield the C10 precursor, 4-hydroxydecanoic acid, which then undergoes spontaneous intramolecular cyclization to form gamma-decalactone (B1670016). mdpi.commdpi.comresearchgate.net

The conversion of ricinoleic acid requires the shortening of its carbon chain by an eight-carbon fragment through four successive cycles of the β-oxidation pathway. tandfonline.commdpi.com Various microorganisms, including species of Candida, Pichia, Sporobolus, Rhodotorula, and Yarrowia, have demonstrated the ability to perform this bioconversion. tandfonline.commdpi.com Among these, Yarrowia lipolytica is recognized for its high efficiency in producing gamma-decalactone from castor oil and its derivatives, such as methyl ricinoleate. tandfonline.comuliege.be The use of castor oil directly as a substrate is advantageous due to its high ricinoleic acid content and affordability. researchgate.netnih.gov The process begins with the hydrolysis of castor oil to release ricinoleic acid, which is then taken up by the microbial cells for conversion. jmb.or.kr

FeedstockMicroorganismKey Findings
Ricinoleic Acid / Castor OilYarrowia lipolyticaHigh efficiency in converting ricinoleic acid to gamma-decalactone via β-oxidation. tandfonline.comuliege.be
Ricinoleic Acid / Castor OilCandida spp.Early reports demonstrated the ability to produce gamma-decalactone from ricinoleic acid catabolism. mdpi.comsemanticscholar.org
Ricinoleic AcidSporidiobolus ruineniiCapable of converting methyl ricinoleate to gamma-decalactone and its precursor, 4-hydroxydecanoic acid. semanticscholar.org
Ricinoleic AcidCandida parapsilosisOptimized biotransformation yielded significant amounts of (+)-γ-decalactone. nih.gov

Oleic Acid and Other Fatty Acid Precursors

While ricinoleic acid is the primary precursor, oleic acid has also been investigated as a potential substrate for producing gamma-lactones, including γ-dodecalactone. mdpi.comnih.gov The conversion of oleic acid to a lactone precursor requires an initial hydroxylation step, which is often a bottleneck in the process. mdpi.com Some microorganisms possess oleate (B1233923) hydratase activity, which can convert oleic acid to 10-hydroxystearic acid. mdpi.comnih.gov This intermediate can then be further metabolized through β-oxidation to yield a 4-hydroxy fatty acid precursor for lactonization. mdpi.com

For instance, Micrococcus luteus has been shown to catalyze the one-pot transformation of oleic acid into γ-dodecalactone. mdpi.comnih.gov This process involves the hydration of oleic acid to 10-hydroxystearic acid, followed by oxidation and three cycles of β-oxidation to form 4-ketolauric acid, which is then reduced and cyclized. mdpi.comnih.gov In some cases, a two-step process is employed, where one microorganism hydrates the unsaturated fatty acid, and another, typically a yeast like Saccharomyces cerevisiae or Yarrowia lipolytica, performs the β-oxidation. mdpi.comnih.gov

Research has also explored the biosynthesis of (R)-γ-decalactone from oleic acid in the yeast Sporobolomyces odorus. acs.org This pathway involves an initial enantioselective (R)-12-hydroxylation of oleic acid, followed by β-oxidation to produce the lactone. acs.org

PrecursorMicroorganism(s)Pathway
Oleic AcidMicrococcus luteusHydration to 10-hydroxystearic acid, followed by oxidation and β-oxidation. mdpi.comnih.gov
Oleic AcidBacteria (for hydration) & Yeast (for β-oxidation)Two-strain process for conversion to γ-dodecalactone. mdpi.comnih.gov
Oleic AcidSporobolomyces odorus(R)-12-hydroxylation followed by β-oxidation. acs.org

Metabolism of Hydroxy Fatty Acid Intermediates

The core of gamma-decalactone production from fatty acids is the metabolism of hydroxy fatty acid intermediates within the microbial cell. The key intermediate for gamma-decalactone is 4-hydroxydecanoic acid. mdpi.comsemanticscholar.orgnih.gov This C10 hydroxy fatty acid is the direct precursor that undergoes intramolecular esterification (lactonization) to form the stable five-membered ring of gamma-decalactone. nih.govcdnsciencepub.com

This precursor is generated through the β-oxidation of longer-chain hydroxy fatty acids. mdpi.comnih.gov For example, starting with ricinoleic acid (a C18 hydroxy fatty acid), four cycles of β-oxidation are required to shorten the carbon chain to the C10 level, yielding 4-hydroxydecanoyl-CoA. tandfonline.comnih.gov The question of whether lactonization occurs from the acyl-CoA ester or the free fatty acid is still under investigation, though the presence of the free hydroxy acid in culture media suggests the latter is a strong possibility. uliege.be

During the biotransformation, other C10 lactone intermediates can also be formed, such as 3-hydroxy-γ-decalactone. nih.govnih.gov The accumulation of these byproducts depends on the relative activities of the enzymes within the β-oxidation pathway. nih.gov

Metabolic Pathways and Enzymatic Mechanisms in Biotransformation

The biotransformation of fatty acids into this compound is a multi-step process that occurs primarily within the peroxisomes of yeast cells. tandfonline.comcdnsciencepub.comnih.gov The central metabolic pathway involved is the peroxisomal β-oxidation cycle, which systematically shortens the fatty acid carbon chain. mdpi.comnih.gov

Detailed Analysis of Peroxisomal β-Oxidation Cycle

The peroxisomal β-oxidation pathway is a cyclic four-step process that acts on acyl-CoA esters. Each cycle removes a two-carbon unit in the form of acetyl-CoA. core.ac.uknih.gov The four key enzymatic reactions are:

Oxidation: Catalyzed by an acyl-CoA oxidase, this step introduces a double bond between the α and β carbons of the acyl-CoA molecule. nih.govcdnsciencepub.com

Hydration: A hydratase adds a water molecule across the double bond, forming a hydroxyacyl-CoA. researchgate.netnih.gov

Dehydrogenation: A dehydrogenase oxidizes the hydroxyl group to a keto group, forming a ketoacyl-CoA. researchgate.netnih.gov

Thiolysis: A thiolase cleaves the ketoacyl-CoA, releasing acetyl-CoA and an acyl-CoA molecule that is two carbons shorter. nih.gov

Functional Roles of Acyl-CoA Oxidases (e.g., POX genes in Y. lipolytica) and Other Key Enzymes

Acyl-CoA oxidase (Aox) catalyzes the first and often rate-limiting step of the β-oxidation pathway. core.ac.uknih.gov The yeast Yarrowia lipolytica possesses a family of at least six genes encoding acyl-CoA oxidases (POX1 to POX6), each with different specificities for fatty acid chain length. tandfonline.comcore.ac.uk

Aox2 (encoded by POX2): Shows specificity for long-chain substrates and is crucial for the initial stages of ricinoleic acid degradation. tandfonline.comnih.govmdpi.com

Aox3 (encoded by POX3): Is active on short-chain compounds and is involved in the further degradation of the C10 intermediate, which can lead to the reconsumption of the produced gamma-decalactone. nih.govnih.govmdpi.com

Aox4 and Aox5: Exhibit weak activity on a broad range of substrates. researchgate.netscispace.com

Aox1: Appears to have no detectable activity under typical laboratory conditions. mdpi.comresearchgate.net

Genetic engineering studies have shown that modifying the expression of these POX genes can significantly impact gamma-decalactone yields. For instance, disrupting the POX3 gene in Y. lipolytica leads to decreased degradation of the C10 precursor and, consequently, a significant increase in gamma-decalactone accumulation. nih.govnih.gov This highlights the critical role of Aox3 in controlling the flux of intermediates at the C10 level. nih.gov The other key enzymes of the β-oxidation pathway, the multifunctional hydratase/dehydrogenase and the 3-ketoacyl-CoA thiolase, also play essential roles in the sequential degradation of the fatty acid chain. nih.govnih.gov

Enzyme (Gene)Function in Y. lipolyticaImpact on γ-Decalactone Production
Acyl-CoA Oxidase 2 (Aox2/POX2)Oxidation of long-chain acyl-CoAs.Essential for initial breakdown of ricinoleic acid. nih.govmdpi.com
Acyl-CoA Oxidase 3 (Aox3/POX3)Oxidation of short-chain acyl-CoAs.Disruption prevents lactone reconsumption, increasing yield. nih.govnih.gov
Multifunctional Enzyme (MFE)Hydratase and dehydrogenase activities.Catalyzes steps 2 and 3 of the β-oxidation cycle. researchgate.netnih.gov
3-ketoacyl-CoA Thiolase (POT1)Thiolytic cleavage of 3-ketoacyl-CoA.Overexpression did not significantly impact β-oxidation activity. nih.gov

Specificity of Hydroxylase and Reductase Activities in Bioconversion

The stereochemistry of the final this compound product is determined by the specificity of the enzymes involved in its formation. The starting material, ricinoleic acid from castor oil, is predominantly the (R)-enantiomer. The β-oxidation pathway in yeasts like Y. lipolytica largely preserves this stereochemistry, resulting in a final product that is also highly enriched in the (R)-enantiomer (e.g., 98% (R)). uliege.be

When starting from a non-hydroxylated fatty acid like oleic acid, the initial hydroxylation step is crucial for determining the final product's chirality. In Sporobolomyces odorus, a highly enantioselective (R)-12-hydroxylase activity has been proposed, which directly produces the correct precursor for this compound. acs.org

Furthermore, reductase activities are important in pathways where keto-acid intermediates are formed. For example, in the biotransformation of oleic acid by Micrococcus luteus, a reductase is required to convert the 4-ketolauric acid intermediate to 4-hydroxydodecanoic acid before cyclization can occur. mdpi.comnih.gov The stereospecificity of this reductase would influence the enantiomeric purity of the resulting lactone. The conversion of hydroxy fatty acids to lactones is a general pathway where the position of the hydroxyl group on the carboxylic acid chain dictates whether a γ-, δ-, or ε-lactone is formed, with the stereochemistry being defined by the chiral centers of the hydroxy fatty acid precursors. nih.gov

Genetic and Metabolic Engineering Approaches for Biocatalyst Improvement

To enhance the production of this compound, researchers have turned to genetic and metabolic engineering of the primary biocatalyst, Yarrowia lipolytica. nih.govacs.org These strategies aim to optimize the metabolic pathways, increasing the flow towards the desired product and preventing its degradation. nih.gov

The biosynthesis of γ-decalactone in Y. lipolytica involves the β-oxidation pathway, where a family of acyl-CoA oxidase (Aox) enzymes, encoded by POX genes, plays a crucial role. tandfonline.comcore.ac.uk Modulating the expression of these genes is a key strategy for improving yield.

The Role of POX Genes: Y. lipolytica has six known POX genes (POX1 to POX6) that encode acyl-CoA oxidases with different substrate specificities. tandfonline.combio-conferences.org The enzyme Aox2 (encoded by POX2) is specific for long-chain acyl-CoAs, while Aox3 (encoded by POX3) acts on short-chain acyl-CoAs. patsnap.combio-conferences.org The degradation of γ-decalactone is linked to the activity of Aox3. bio-conferences.org

Overexpression and Knockout Strategies: A common and effective strategy is to overexpress the POX2 gene while knocking out the POX3 gene. core.ac.ukpatsnap.com This channels the metabolic flux towards the production of the C10 precursor for γ-decalactone and simultaneously blocks its subsequent degradation. core.ac.ukuminho.pt A mutant strain with these modifications (MTLY40-2p) produced three times more γ-decalactone (5.5 g/L) than the wild-type strain and showed no degradation of the product. tandfonline.com Similarly, another engineered strain with POX3 knocked out and POX2 overexpressed showed a significant increase in lactone production without reconsumption. core.ac.ukuminho.pt

The advent of CRISPR-Cas9 gene-editing technology has revolutionized the ability to perform precise and efficient genetic modifications in Y. lipolytica. researchgate.netcreative-biogene.com This tool accelerates the development of enhanced strains for industrial applications. researchgate.netnih.gov

Precise Gene Editing: CRISPR-Cas9 allows for targeted gene knockouts, insertions, and edits with high efficiency. bio-conferences.orgcreative-biogene.com This is a significant improvement over older, more time-consuming methods. researchgate.net

Targeting POX Genes: The technology has been successfully applied to specifically knock out the POX3 gene in Y. lipolytica. bio-conferences.org By designing highly specific guide RNAs, researchers can ensure the targeted disruption of the gene responsible for lactone degradation, which is a key step in optimizing strains for industrial production. bio-conferences.org A dual cleavage strategy using paired sgRNAs has also been developed for robust and efficient gene excision in Y. lipolytica. researchgate.net

Strategies for Enhanced Yield and Efficient Product Recovery

The biotechnological production of this compound is often limited by factors such as the degradation of the lactone product and the cytotoxicity of both the substrate and the final product to the microbial cells. mdpi.com Consequently, various strategies have been developed to enhance the yield and facilitate efficient product recovery. These strategies primarily focus on mitigating these inhibitory effects and removing the product from the fermentation medium as it is formed.

One of the primary challenges in the microbial production of this compound is the degradation of the newly synthesized lactone by the producing yeast. mdpi.com This degradation, coupled with the incomplete utilization of the ricinoleic acid substrate, leads to lower yields. mdpi.com The cytotoxicity of this compound and its C10-precursor also poses a significant problem, as the lactone's side-chain can interact with cellular membranes, increasing their fluidity and compromising their integrity. mdpi.com

Several approaches have been investigated to address these issues:

Genetic Engineering: A key strategy involves the genetic modification of the producing microorganisms, particularly Yarrowia lipolytica. The β-oxidation pathway, responsible for both the synthesis and degradation of the lactone, is a primary target. core.ac.uknih.gov The acyl-CoA oxidase (Aox) enzymes play a crucial role in this pathway. mdpi.comnih.gov Research has shown that disrupting specific POX genes, which encode for Aox isozymes, can significantly reduce lactone degradation. For instance, deleting the POX3 gene, which encodes a short-chain-specific Aox, has been shown to decrease the degradation of this compound. mdpi.comnih.gov A mutant strain of Y. lipolytica with disruptions in the POX2, POX3, POX4, and POX5 genes was unable to degrade the lactone. nih.gov A modified strain of Y. lipolytica, MTLY40-2p, demonstrated a higher capacity for aroma synthesis and did not degrade this compound over a 7-day biotransformation period, in contrast to the wild-type strain which showed reutilization after the third day. tandfonline.com

Addition of Protective Agents: The addition of certain compounds to the fermentation medium can help mitigate cytotoxicity. Gum tragacanth, at concentrations of 3 and 4 g/L, has been shown to enhance this compound production and reduce its toxicity to Rhodotorula aurantiaca cells. ebi.ac.uk Similarly, the use of expanded vermiculite (B1170534) as a carrier for the substrate, ricinoleic acid, helps to increase its distribution in the medium and can improve the biotransformation process. ebi.ac.uk

Competitive Inhibition: Another approach to prevent the degradation of this compound is through competitive inhibition. The addition of other lactones, such as γ-octalactone, to the medium has been found to competitively inhibit the binding of this compound to the enzymes responsible for its degradation, resulting in an increased yield. researchgate.net

In situ product removal (ISPR) is a crucial strategy for enhancing the yield of this compound by continuously removing the product from the fermentation broth as it is produced. researchgate.net This approach helps to alleviate product toxicity and can simplify downstream processing. researchgate.netgoogle.com Several ISPR techniques have been explored for this compound production.

Adsorption: Porous hydrophobic sorbents have been successfully used to trap this compound. Materials like activated carbon and polystyrene-based sorbents have been shown to maintain cell viability during bioconversion. dss.go.thnih.gov Macronet resins (MN-202, MN-102, and MN-100) have also been investigated for their ability to adsorb the lactone. ebi.ac.uk In one study, Amberlite XAD-4 resin was found to be the most efficient adsorbent, with approximately 80% of the lactone being adsorbed within one hour. mdpi.com

Use of Oily Phases: The addition of an immiscible organic phase to the culture medium can serve as a reservoir for the hydrophobic this compound. dss.go.thnih.gov This technique, known as two-phase partitioning, reduces the concentration of the lactone in the aqueous phase, thereby minimizing its toxic effects on the microbial cells. google.com Oily phases such as olive oil, Miglyol, tributyrin, and paraffin (B1166041) have been shown to have a protective effect on Sporidiobolus salmonicolor and improve lactone production. dss.go.thnih.gov The use of an organic solvent in a two-liquid-phase system with Yarrowia lipolytica reportedly increased the yield of this compound in the organic phase by 444% compared to a single-aqueous-phase conversion. google.com

Complexation with Cyclodextrins: β-cyclodextrins, which have a hydrophobic inner cavity, can encapsulate molecules like this compound. dss.go.thnih.gov This encapsulation can protect the yeast cells from the lactone's toxicity. However, studies have shown that this method may not be sufficient to fully preserve cell viability. dss.go.thnih.gov

Membrane-Based Separation: Techniques such as pervaporation and perstraction have been successfully employed for the continuous and selective removal of aroma compounds, including this compound, from fermentation broths. dss.go.th

The table below summarizes some of the key findings from studies on enhanced yield and product recovery of this compound.

Strategy Microorganism Key Findings Reference(s)
Mitigation of Degradation/Toxicity
Genetic Modification (Δpox mutants)Yarrowia lipolyticaDisruption of POX genes, particularly POX3, reduces lactone degradation. A Δpox2pox3pox4pox5 mutant showed no degradation. mdpi.comnih.gov
Addition of Gum TragacanthRhodotorula aurantiacaConcentrations of 3-4 g/L enhanced production and reduced cytotoxicity. ebi.ac.uk
Competitive InhibitionSaccharomyces cerevisiaeAddition of γ-octalactone competitively inhibited this compound degradation, increasing yield by 11%. researchgate.net
In Situ Product Removal (ISPR)
Adsorption (Amberlite XAD-4)Yarrowia lipolyticaAdsorbed ~80% of the lactone within 1 hour. mdpi.com
Two-Phase Partitioning (Organic Solvent)Yarrowia lipolyticaIncreased yield in the organic phase by 444% compared to a single-phase system. google.com
Two-Phase Partitioning (Oily Phases)Sporidiobolus salmonicolorOlive oil, Miglyol, tributyrin, and paraffin showed a protective effect and improved production. dss.go.thnih.gov
Complexation (β-cyclodextrins)Sporidiobolus salmonicolorOffered some protection but was insufficient for preserving cell viability. dss.go.thnih.gov

Chemical Synthesis and Stereoselective Methodologies for R Gamma Decalactone

Evolution of Chemical Synthesis Routes

Early synthetic routes to γ-decalactone often resulted in racemic mixtures, meaning both the (R) and (S) enantiomers were produced in equal amounts. The separation of these enantiomers, a process known as resolution, was often a necessary and challenging subsequent step. Over time, synthetic strategies have become increasingly sophisticated, aiming for stereoselectivity from the outset to favor the formation of the desired (R)-enantiomer. This evolution has been marked by a shift from reliance on classical resolution techniques to the development of asymmetric syntheses that create the chiral center with a specific orientation.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the existing stereochemistry of the starting material to build the target molecule, in this case, (R)-γ-decalactone.

Naturally occurring compounds like amino acids and sugars serve as excellent chiral starting points. For instance, the (R)-enantiomers of several γ-lactones, including γ-decalactone, have been synthesized from L-glutamic acid. nih.gov This strategy involves a series of chemical transformations, including deamination and reduction, to convert the amino acid into a key intermediate, (S)-5-oxo-2-tetrahydrofurancarboxaldehyde. nih.gov The appropriate side chain is then introduced via a Wittig reaction, followed by hydrogenation to yield the final (R)-γ-lactone. nih.gov

Similarly, D-glucono-δ-lactone, a derivative of glucose, has been employed as a chiral pool material for the synthesis of various lactones. researchgate.netacs.org A key step in this process is the one-pot conversion of D-glucono-δ-lactone to a versatile β-hydroxy-γ-vinyl-γ-lactone intermediate. researchgate.netacs.orgresearchgate.net This intermediate can then be further modified through reactions like cross-metathesis and hydrogenation to produce the desired γ-decalactone. researchgate.netacs.org

This strategy involves using smaller, pre-existing chiral molecules as building blocks to construct the target molecule. These building blocks, which are already enantiomerically pure, guide the stereochemistry of the subsequent reactions. The synthesis of complex natural products often relies on this approach, using chiral precursors to ensure the correct stereochemistry in the final product. researchgate.net The use of chiral pool precursors with multiple stereocenters is particularly advantageous as it allows for the retention of this stereochemistry throughout the synthetic sequence. researchgate.net

Asymmetric Catalysis and Biocatalysis in Organic Synthesis

Asymmetric catalysis and biocatalysis have emerged as highly efficient and environmentally friendly methods for producing enantiomerically pure compounds. These approaches utilize chiral catalysts or enzymes to control the stereochemical outcome of a reaction, often with high selectivity.

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions. A common strategy for producing chiral lactones involves the enzymatic oxidation of racemic diols. plos.orgnih.gov For instance, enantiomerically enriched γ-decalactone can be prepared from racemic decane-1,4-diol using alcohol dehydrogenases. plos.orgnih.gov These enzymes selectively oxidize one enantiomer of the diol, leading to the formation of the corresponding lactone with a specific stereochemistry. plos.org The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, can also be employed for the asymmetric reduction of γ-keto acids to produce optically pure (R)-γ-lactones. researchgate.net

A one-pot chemo-enzymatic route has been developed for the synthesis of (R)-γ-decalactone. researchgate.net This process involves the asymmetric reduction of a keto acid using a carbonyl reductase, followed by acid-catalyzed intramolecular cyclization to form the lactone. researchgate.net

The following table summarizes the performance of some engineered carbonyl reductases in the synthesis of (R)-γ-decalactone.

EnzymeSubstrateProductEnantiomeric Excess (ee)Yield/ConversionSpace-Time Yield (STY)Reference
E. coli/OdCR2 50 mmol·L⁻¹ 4-oxodecanoic acid(R)-γ-decalactone99%85% yield (after 6 h)Not Reported researchgate.net
SmCRV4 50 mM methyl 4-oxodecanoate(R)-γ-decalactone>99%82% yield (after 2 h)83 g L⁻¹ d⁻¹ researchgate.net
SmCRV4 Not Specified(R)-γ-decalactoneup to >99%78%–90%up to 1175 g L⁻¹ d⁻¹ researchgate.netresearchgate.net
E. coli/SmCR 4-oxodecanoic acid(R)-γ-decalactone99%97% conversion (after 12 h)Not Reported lookchem.com

Hybrid Catalysis Systems (e.g., Merging Photocatalysis with Biocatalysis)

The convergence of different catalytic modes into hybrid systems represents a frontier in chemical synthesis, aiming to leverage the distinct advantages of each. Merging photocatalysis with biocatalysis offers a particularly elegant strategy for constructing complex chiral molecules. nih.gov Photocatalysis can generate reactive intermediates under mild conditions, which are then acted upon by enzymes to induce high stereoselectivity. nih.gov

While direct, one-pot photo-biocatalytic synthesis of (R)-gamma-decalactone is an emerging area, the principles are well-established through analogous transformations. A general scheme involves a photocatalyst, often an iridium or ruthenium complex, which, upon light absorption, initiates a reaction such as C-H functionalization or the generation of a radical species. nih.govrsc.org This intermediate is then channeled to a biocatalyst, such as an oxidoreductase or a hydrolase, within the same reaction vessel. The enzyme performs a stereoselective transformation, for instance, the asymmetric reduction of a ketone to a chiral alcohol, which is a key precursor for lactone formation.

Strategies to overcome the common incompatibility between photocatalysts and enzymes, such as issues with solvents or mutual deactivation, include spatial separation (e.g., using two-phase systems) or temporal separation, where the photocatalytic step is completed before the biocatalyst is introduced. nih.gov For example, a photocatalytic reaction could be used to create a γ-keto acid, which is then subjected to an asymmetric transfer hydrogenation catalyzed by a ruthenium complex in a dynamic kinetic resolution process, leading to the chiral γ-lactone. rsc.org

The potential of these hybrid systems lies in their ability to create novel reaction cascades that are more efficient and sustainable than traditional multi-step syntheses. rsc.org

Diastereoselective and Enantioselective Route Design

Achieving the correct (R) configuration at the C4 position of the γ-lactone ring is the central challenge in the synthesis of this compound. This requires carefully designed routes that are both diastereoselective and enantioselective. rsc.orgnih.gov Such strategies often begin with either a chiral starting material from the "chiral pool" or involve the creation of the key stereocenter through asymmetric catalysis or the use of a chiral auxiliary. google.comresearchgate.net

The stereochemical outcome of the synthesis is frequently determined during the formation of the lactone ring itself or in the step immediately preceding it. Several key strategies are employed to control the stereochemistry at the crucial C4 position.

One effective method is the asymmetric hydrogenation of a precursor γ-keto acid or ester. This approach uses a chiral catalyst to selectively produce one enantiomer of the corresponding γ-hydroxy acid, which then undergoes spontaneous or acid-catalyzed lactonization. Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids using a formic acid–triethylamine azeotrope as the hydrogen source can afford chiral γ-lactones in high yields with excellent diastereoselectivities and enantioselectivities. rsc.org

Iodolactonization is another powerful technique for controlling stereochemistry during ring closure. beilstein-journals.org In this reaction, an unsaturated carboxylic acid is treated with iodine, leading to a cyclic iodolactone. The stereochemistry of the starting material, often established using a chiral auxiliary, directs the formation of specific stereoisomers. Subsequent removal of the iodine yields the final lactone. This method has proven effective for generating α-fluoro-γ-butyrolactones with good diastereoselectivity. beilstein-journals.org

Furthermore, rearrangement reactions can be employed to set the stereocenters. The Johnson-Claisen rearrangement, for instance, has been used in the diastereoselective synthesis of various γ-lactones. researchgate.netresearchgate.net

The table below summarizes results from a study on the Ru-catalyzed dynamic kinetic resolution for multicyclic γ-lactone synthesis, illustrating the high levels of stereocontrol achievable. rsc.org

EntrySubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl-γ-keto carboxylic acidPhenyl-γ-lactone90>20:199
2Naphthyl-γ-keto carboxylic acidNaphthyl-γ-lactone92>20:199
3Thienyl-γ-keto carboxylic acidThienyl-γ-lactone88>20:199

This table presents selected data on the enantioselective synthesis of chiral γ-lactones via dynamic kinetic resolution, demonstrating the effectiveness of the methodology. rsc.org

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. google.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. google.comnih.gov

Evans' oxazolidinones are a prominent class of chiral auxiliaries used for this purpose. nih.gov For γ-lactone synthesis, an oxazolidinone can be N-acylated, and the resulting chiral enolate can undergo a diastereoselective aldol (B89426) reaction. The product can then be further manipulated and cyclized to form the γ-lactone with a high degree of stereocontrol. A solid-phase synthesis using a polymer-supported Evans'-type auxiliary has demonstrated the ability to produce a γ-lactone in a >95:5 diastereomeric ratio. nih.gov

Another approach involves using metal catalysts coordinated to chiral ligands . google.com The chiral environment created by the ligand around the metal center influences the trajectory of the reactants, favoring the formation of one enantiomer over the other. This catalytic approach is highly efficient as only a small amount of the chiral ligand is needed. For example, the asymmetric transfer hydrogenation of γ-keto acids often employs a Ruthenium catalyst coordinated to a chiral diamine or amino alcohol ligand to achieve high enantioselectivity. rsc.org

The table below details different chiral auxiliaries and their application in γ-lactone synthesis.

Chiral Auxiliary/LigandReaction TypeStereoselectivityReference
Evans' Oxazolidinone (polymer-supported)Aldol Reaction / Cyclization>95:5 dr nih.gov
(S)-2-(Methoxymethyl)pyrrolidineAza-Claisen Rearrangement / Iodolactonization99% de beilstein-journals.org
Chiral Amine Catalyst1,4-AdditionHigh Yield, Optically Active google.com
C2-Chiral AuxiliaryAsymmetric SynthesisOptically Active δ- and γ-lactones acs.org

This table highlights various chiral auxiliaries and ligands and their effectiveness in directing the stereoselective synthesis of γ-lactones.

Advanced Analytical and Characterization Techniques for R Gamma Decalactone

Extraction and Sample Preparation Methodologies

Effective isolation and concentration of (R)-gamma-decalactone from its source, whether a natural product or a biotransformation medium, is a crucial first step in its analysis. The choice of method depends on the sample matrix, the concentration of the analyte, and the desired purity of the final extract.

Liquid-liquid extraction (LLE) is a conventional and straightforward method for isolating gamma-decalactone (B1670016). mdpi.com The efficiency of LLE is highly dependent on the choice of solvent. Studies comparing various solvents have shown that diethyl ether, chloroform, and dichloromethane (B109758) provide high recovery rates. mdpi.com For instance, using an equal volume of solvent to sample, diethyl ether can achieve a recovery of nearly 100%. mdpi.com However, a significant drawback of LLE is the co-extraction of impurities, which can result in relatively low purity of the final product. For example, when extracting from biotransformation media, the purity of gamma-decalactone in the extracts was found to be only around 53.0 ± 1.8%, with contaminants including ricinoleic acid and unreacted triglycerides. mdpi.com A two-liquid-phase extraction method has also been employed during biotransformation, where an organic solvent is added in-situ to continuously extract the produced gamma-decalactone, thereby reducing product toxicity to the microbial cells and increasing yield. google.comgoogle.com

Hydrodistillation (HD) is another technique used for the separation of volatile compounds like gamma-decalactone. mdpi.com While this method can yield a product with significantly higher purity (approximately 88.0 ± 3.4%) compared to LLE, it is often associated with a partial loss of the target compound. mdpi.comresearchgate.net The concentration of gamma-decalactone recovered via hydrodistillation is typically lower than that obtained by LLE, with differences ranging from 12.8% to 22% for higher concentrations. mdpi.comresearchgate.net The efficiency of hydrodistillation can be influenced by the pH of the medium; acidification of the biotransformation medium has been shown to increase the concentration of the lactone in the distillate. mdpi.comresearchgate.net

Comparison of Liquid-Liquid Extraction Solvents for γ-Decalactone Recovery mdpi.com
SolventSolvent to Sample RatioRecovery (%)
Diethyl ether1:199.9 ± 1.8
Chloroform1:198.8 ± 1.3
Dichloromethane1:1101.1 ± 2.5
Hexane1:178.3 ± 2.1
Ethyl acetate1:188.9 ± 1.9

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique. Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile and semi-volatile compounds like gamma-decalactone in various matrices, including wines. researchgate.net The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. The analytes adsorb onto the fiber and are subsequently desorbed directly into the injector of a gas chromatograph. researchgate.net The efficiency of HS-SPME is influenced by factors such as the type of fiber coating, extraction time and temperature, and sample matrix composition (e.g., ionic strength, ethanol (B145695) content). researchgate.net

Stir-Bar Sorptive Extraction (SBSE) is a more recent development that offers a higher extraction capacity compared to SPME due to the larger volume of the sorptive phase, typically polydimethylsiloxane (B3030410) (PDMS), coated onto a magnetic stir bar. dphen1.comdphen1.comnih.gov The stir bar is introduced into a liquid sample, and analytes are extracted into the PDMS coating as the sample is stirred. nih.gov After extraction, the stir bar is removed, dried, and placed in a thermal desorption unit for analysis by gas chromatography. dphen1.comnih.gov SBSE has proven to be a highly sensitive method for enriching organic solutes from complex biological fluids and can be combined with in-situ derivatization to enhance the recovery of more polar compounds. nih.gov

Adsorption-based methods offer an effective strategy for recovering gamma-decalactone from aqueous media, such as fermentation broths. mdpi.com This technique involves contacting the medium with a solid adsorbent material that selectively binds the target compound. The lactone is later desorbed using a suitable solvent. mdpi.comresearchgate.net Several types of adsorbent resins have been investigated for this purpose. Non-polar polymeric resins like Amberlite XAD-4 and Macronet resins (e.g., MN-100, MN-102, MN-202) have demonstrated high efficiency. mdpi.comresearchgate.netnih.gov Studies have shown that Amberlite XAD-4 can adsorb approximately 80% of gamma-decalactone from a biotransformation medium within an hour. mdpi.comresearchgate.net Macronet resins have also shown effective retention, with MN-202 adsorbing up to 85% of the produced lactone. nih.gov Other materials like zeolite and vermiculite (B1170534) have been tested but generally show lower adsorption efficiency compared to polymeric resins. mdpi.comresearchgate.net More recently, adsorbent materials such as halloysite (B83129) and specific types of silica (B1680970) have been used as carriers for the substrate (ricinoleic acid) in biotransformation processes, which also facilitates product recovery. nih.gov

Efficiency of Various Adsorbents for γ-Decalactone Recovery
AdsorbentAdsorption Efficiency (%)Desorption Efficiency (%)Source
Amberlite XAD-4~80~80 (with ethanol) mdpi.comresearchgate.net
Macronet MN-20285~70 nih.gov
Macronet MN-10081~70 nih.gov
Macronet MN-10275~70 nih.gov
ZeoliteLower than resins- mdpi.comresearchgate.net
VermiculiteLower than resins- mdpi.comresearchgate.net

Chromatographic Separation and Detection

Gas chromatography is the cornerstone for the analysis of volatile compounds like this compound, providing high-resolution separation and enabling precise quantification and identification.

Gas chromatography (GC) is widely used for the quantitative analysis of gamma-decalactone. mdpi.comsigmaaldrich.com When coupled with a Flame Ionization Detector (GC-FID), it provides a robust and sensitive method for determining the concentration of the compound. mdpi.com A typical GC-FID analysis might employ a capillary column, such as a BPX type (30 m × 0.25 mm), with nitrogen as the carrier gas. mdpi.com The temperature program is optimized to ensure good separation from other volatile components in the sample. mdpi.com

For unambiguous identification, GC is coupled with Mass Spectrometry (GC-MS). researchgate.netresearchgate.netnih.gov This powerful technique provides both retention time data from the GC and mass spectral data from the MS, which serves as a molecular fingerprint for the compound. researchgate.netnih.gov The mass spectrum of gamma-decalactone is characterized by specific fragmentation patterns, with a prominent ion at m/z 85. nih.gov GC-MS is essential for confirming the presence of this compound in complex extracts, such as those from air sampling for insect pheromones or analyzing the composition of food and beverages. researchgate.netresearchgate.net

Since (R)- and (S)-gamma-decalactone possess distinct aromas—the (R)-enantiomer being peach-like and the (S)-enantiomer having a coconut, waxy character—it is often necessary to determine the enantiomeric ratio or enantiomeric excess (e.e.). google.commdpi.com Chiral gas chromatography is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. acs.orgnih.gov

Modified cyclodextrin-based columns, such as those with Rt-βDEXcst stationary phases, are commonly employed for the enantiomeric resolution of gamma-lactones. acs.orgnih.gov This separation is crucial for authenticity assessment (e.g., distinguishing natural from synthetic flavors) and for quality control in biotechnological production processes where a high enantiomeric purity is desired. google.comnih.gov For example, a biotransformation process was reported to produce this compound with an enantiomeric excess of 93.42%. google.com Chiral GC analysis has also been used to study the enantiomeric distribution of gamma-decalactone in natural products like malt (B15192052) whisky and various wines. acs.orgnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics Studies

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in metabolomics for its ability to analyze a wide array of small molecules with high sensitivity and selectivity. nih.gov Metabolomics aims to comprehensively identify and quantify all metabolites in a biological system to understand its metabolic status. nih.govnih.gov In the context of (R)-γ-decalactone, LC-MS is employed in untargeted and targeted studies to investigate its production in microorganisms or its presence in various natural products.

The general workflow for an LC-MS-based metabolomics study involves several key stages: sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. nih.gov For analyzing γ-decalactone, sample preparation typically involves extraction from the matrix (e.g., microbial culture, fruit puree) using an appropriate solvent, followed by filtration or centrifugation to remove particulate matter. tmiclinode.com

The extracted metabolites are then separated using liquid chromatography. Reversed-phase liquid chromatography (RPLC) is commonly used for semi-polar compounds like lactones, often utilizing C18 columns that separate molecules based on their hydrophobicity. nih.govnih.govnih.gov Gradient elution, where the mobile phase composition is changed over time, is typically employed to achieve optimal separation of a wide range of metabolites within a single run. nih.gov

Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for metabolomics as it is a "soft" ionization method that typically generates intact molecular ions ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which is crucial for metabolite identification. nih.govthermofisher.com High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, are often used to determine the accurate mass of the molecular ions, allowing for the calculation of the elemental formula and significantly narrowing down potential metabolite identities. thermofisher.com Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint for confident identification by comparing it to spectral libraries or authentic standards. nih.govthermofisher.com

Quantification Strategies and Validation

Accurate quantification of (R)-γ-decalactone is essential for quality control, process optimization in biotechnological production, and for understanding its sensory impact. Various quantification strategies are employed, each with distinct principles and applications. Method validation is a critical component of these strategies, ensuring that the results are reliable, reproducible, and accurate.

External Calibration and Internal Standard Methods (e.g., γ-undecalactone)

External calibration is a straightforward quantification method where a series of standard solutions of the pure analyte at known concentrations are analyzed. cetri.ca A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration of the standards. cetri.caazdhs.gov The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve. cetri.ca While simple, this method's accuracy is highly dependent on the consistency of injection volumes and the stability of the instrument's response, as any variation can lead to significant errors. chromatographyonline.comscielo.br

The internal standard method offers improved precision and accuracy by compensating for variations in sample injection volume and potential sample loss during preparation. chromatographyonline.comscielo.br In this method, a known amount of a different compound, the internal standard (IS), is added to all samples, calibration standards, and blanks. The IS should be chemically similar to the analyte but well-separated chromatographically. alfa-chemistry.com For the quantification of γ-decalactone, γ-undecalactone is a commonly used internal standard due to its structural similarity and different retention time. mdpi.com Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the concentration ratio to generate the calibration curve. Because the ratio is used, any proportional loss of sample or variation in injection volume affects both the analyte and the internal standard equally, thus canceling out the error. chromatographyonline.comscielo.br

FeatureExternal Calibration MethodInternal Standard Method
Principle Compares the response of an unknown sample to responses from a series of external standards of known concentrations.Adds a constant, known amount of a different compound (the internal standard) to every sample and standard. Quantification is based on the response ratio of the analyte to the internal standard.
Calibration Curve Analyte Response vs. Analyte Concentration.(Analyte Response / IS Response) vs. (Analyte Concentration / IS Concentration).
Key Advantage Simple to prepare and execute. azdhs.govCorrects for errors in sample preparation and injection volume, improving precision and accuracy. chromatographyonline.com
Key Disadvantage Highly sensitive to variations in injection volume and instrument response. chromatographyonline.comuhplcslab.comRequires finding a suitable internal standard that is pure, does not co-elute with other components, and is not present in the original sample. alfa-chemistry.com
Example for (R)-γ-Decalactone A series of solutions containing only (R)-γ-decalactone at concentrations from 1 to 100 µg/mL are analyzed to create a standard curve.A constant concentration (e.g., 10 µg/mL) of γ-undecalactone is added to each (R)-γ-decalactone standard and to the unknown sample before analysis.

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry due to its superior accuracy and precision. imreblank.ch This technique is a specialized form of the internal standard method where the internal standard is an isotopically labeled version of the analyte itself (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)). imreblank.chwikipedia.org For (R)-γ-decalactone, this would involve synthesizing (R)-γ-decalactone labeled with stable isotopes, such as [²H₇]-γ-decalactone.

The isotopically labeled standard is chemically identical to the unlabeled analyte, meaning it has virtually the same extraction efficiency, chromatographic retention time, and ionization efficiency. imreblank.ch However, it is distinguishable by the mass spectrometer due to its higher mass. A known quantity of the labeled standard is added to the sample at the earliest stage of preparation. The ratio of the mass spectrometer signal of the native analyte to that of the labeled standard is measured. This ratio is then used to calculate the exact concentration of the native analyte in the original sample, effectively correcting for any sample loss during extraction, cleanup, and analysis. wikipedia.orgbritannica.com

AspectDescription
Principle An isotopically labeled version of the analyte is used as the internal standard. This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by mass spectrometry. imreblank.ch
Advantages Highest level of accuracy and precision; corrects for matrix effects and losses during all stages of sample preparation and analysis. Considered the definitive quantification method. wikipedia.org
Requirements Requires the synthesis of a high-purity, isotopically labeled internal standard, which can be expensive and complex. Requires a mass spectrometer for detection.
Application to (R)-γ-Decalactone A known amount of synthesized (R)-γ-decalactone labeled with deuterium (e.g., [²H₇]-(R)-γ-decalactone) is added to the sample. The ratio of the mass signal for the native compound (e.g., m/z 170) to the labeled compound (e.g., m/z 177) is measured to determine the concentration.

Evaluation of Precision, Accuracy, and Limits of Detection/Quantification in Enantiomeric Ratio Determination

When analyzing chiral compounds like (R)-γ-decalactone, it is often crucial to determine the enantiomeric ratio or enantiomeric excess (e.e.), as this can indicate the origin (natural vs. synthetic) or the specificity of a biosynthetic pathway. researchgate.net The analytical method used for this determination, typically a chiral chromatography method (GC or HPLC), must be rigorously validated.

Method validation for enantiomeric ratio determination involves assessing several key performance characteristics:

Precision : This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses precision over a short interval, while intermediate precision (inter-day precision) assesses it over a longer period, accounting for variations like different days or analysts. chromatographyonline.com

Accuracy : This refers to the closeness of the measured value to the true value. For enantiomeric ratio determination, accuracy can be challenging to establish due to the lack of certified reference materials with known enantiomeric ratios. It is often inferred by analyzing samples spiked with known amounts of the minor enantiomer and assessing the recovery. chromatographyonline.com

Limit of Detection (LOD) : The lowest concentration of an analyte (specifically, the minor enantiomer) that can be reliably detected but not necessarily quantified. It is often determined as the concentration that gives a signal-to-noise ratio (S/N) of 3:1. chromatographyonline.comsepscience.com

Limit of Quantification (LOQ) : The lowest concentration of the minor enantiomer that can be measured with acceptable precision and accuracy. It is typically determined as the concentration that provides an S/N ratio of 10:1 or is the lowest point on the calibration curve that meets predefined criteria for precision (e.g., RSD ≤ 20%). chromatographyonline.comsepscience.com

A Chinese patent describes a biotransformation method for producing natural γ-decalactone with an enantiomeric excess (e.e.%) of 93.42%, demonstrating the high stereoselectivity of the process. google.com Validating the analytical method ensures that such a high e.e. value is accurate and reliable.

Validation ParameterDescription for Enantiomeric Ratio DeterminationTypical Acceptance Criteria
Precision The variability of repeated measurements of the enantiomeric ratio in a sample. Assessed through repeatability and intermediate precision.Relative Standard Deviation (RSD) should be within an acceptable range (e.g., ≤15% at the LOQ, lower for higher concentrations). chromatographyonline.com
Accuracy The agreement between the measured enantiomeric ratio and the true ratio. Often assessed via recovery of the minor enantiomer in spiked samples.Recovery of the minor enantiomer should be within a defined range (e.g., 80-120%).
Limit of Detection (LOD) The lowest concentration of the minor enantiomer that can be detected in the presence of the major enantiomer.Signal-to-Noise Ratio (S/N) ≥ 3. chromatographyonline.com
Limit of Quantification (LOQ) The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.S/N ≥ 10; Precision (RSD) and accuracy must meet predefined limits. chromatographyonline.com

Sensory Chemistry and Biological Roles of R Gamma Decalactone in Non Human Systems

Contribution to Aroma and Flavor Profiles in Natural Food Matrices and Beverages

(R)-gamma-Decalactone is a significant aroma compound found in a variety of natural sources, contributing characteristic fruity and creamy notes.

Characterization of Peach, Apricot, and Strawberry Aroma

This compound is a key volatile compound that contributes to the characteristic aroma of several fruits. scientificlabs.co.uk It is particularly recognized for its intense peach-like scent and is a principal component of peach aroma. scientificlabs.co.ukwikipedia.org This compound is also found in apricots and strawberries, where it plays a crucial role in defining their flavor profiles. scientificlabs.co.ukodowell.comchembk.com In apricots, (R)-γ-decalactone has been identified as having one of the highest flavor dilution factors among numerous odor-active compounds. acs.orgresearchgate.net

Role in Dairy Products and Fermented Beverage Flavors (e.g., Wine)

Beyond fruits, this compound is a characteristic flavor substance in dairy products. google.com It imparts creamy, fatty, oily, and buttery sweet notes, making it an important component of the flavor profile of butter and milk. odowell.com The compound is also found in various cheeses. odowell.com In the realm of fermented beverages, gamma-decalactone (B1670016) is present in beer, rum, and both red and white wines, contributing to their complex flavor profiles. odowell.comflinders.edu.au The yeast Yarrowia lipolytica, which has applications in fermented beverages, is known for its ability to synthesize various aroma compounds, including lactones. dntb.gov.ua

Olfactory Perception and Odor Threshold Studies

The perception of this compound is highly dependent on its stereochemistry and concentration, influencing its role as an aroma contributor in complex mixtures.

Comparative Sensory Analysis of (R)- and (S)-Enantiomers

The two enantiomers of gamma-decalactone, (R) and (S), possess distinct aroma characteristics. The (R)-enantiomer is described as having a strong, sweet, fruity, and peach-like aroma. google.com In contrast, the (S)-enantiomer is characterized by a milder, creamy, and coconut-like scent. google.com In ripe fruits, the (R)-isomer is typically the predominant form, for instance, making up approximately 89% of the gamma-decalactone content. google.com Studies have shown that for some lactones, there are no statistically significant differences in the aroma detection thresholds between the two enantiomers, as is the case for γ-decalactone. acs.orgnih.govresearchgate.net

Chemical Ecology and Inter-species Communication Research

Investigation of Pheromonal Activity in Insect Species (e.g., Scarab Beetles)

This compound is a significant semiochemical in the insect world, primarily functioning as a potent aggregation-sex pheromone for several species of scarab beetles, particularly those in the genus Osmoderma, commonly known as hermit beetles. nih.govresearchgate.net These large beetles develop within the decaying wood of hardwood trees. researchgate.netuwosh.edu

Research has identified (R)-(+)-γ-decalactone as the primary pheromone component for at least three Palearctic hermit beetle species, including the endangered Osmoderma eremita. researchgate.net In these species, the males produce the fruity, peach-like scent to attract females for mating. nih.gov This pheromonal system is not limited to Europe. Studies have confirmed that (R)-(+)-γ-decalactone is also the principal component of the aggregation-sex pheromone for the North American hermit beetle, Osmoderma eremicola. nih.govresearchgate.net In laboratory tests, only the males of O. eremicola were found to produce the pheromone. nih.govresearchgate.net

Field trials conducted in Wisconsin and Illinois using traps baited with synthetic (R)-(+)-γ-decalactone demonstrated its effectiveness in attracting both male and female O. eremicola beetles. nih.govuwosh.edu This indicates its role as both a sex and aggregation pheromone, bringing individuals together for mating and potentially signaling suitable habitat. The attraction is not strictly species-specific within the genus; females of the related species Osmoderma scabra were also significantly drawn to the lures, suggesting a conserved use of this pheromone across different Osmoderma species. nih.govresearchgate.net

Beetle Species Pheromone Component Function Attracted Sex(es)
Osmoderma eremita (Hermit Beetle)(R)-(+)-γ-DecalactoneSex PheromoneFemales
Osmoderma eremicola (Hermit Beetle)(R)-(+)-γ-DecalactoneAggregation-Sex PheromoneMales & Females
Osmoderma scabra (A Hermit Beetle)(R)-(+)-γ-DecalactoneAttractionFemales

Role as a Kairomone in Predator-Prey Interactions

A kairomone is a semiochemical emitted by one species that benefits a receiving species of a different order, often to the detriment of the emitter. This compound serves as a classic example of a pheromone being "eavesdropped" upon by a predator, thus functioning as a kairomone. researchgate.net This dynamic is well-documented in the relationship between Osmoderma scarab beetles and their predators.

The larval predator of the European hermit beetle Osmoderma eremita is the click beetle, Elater ferrugineus. slu.senih.gov This predator utilizes the (R)-(+)-γ-decalactone released by male O. eremita as a kairomone to locate its prey. nih.govnih.govresearchgate.net Field trapping experiments showed a significantly higher capture rate of E. ferrugineus in traps baited with (R)-(+)-γ-decalactone compared to unbaited control traps. researchgate.net Both male and female E. ferrugineus beetles are attracted to the scent, suggesting they use it to find tree hollows that are likely to contain the larvae of their prey. slu.seresearchgate.net

A parallel predator-prey relationship exists in North America. The predatory click beetle Elater abruptus uses the this compound pheromone of Osmoderma eremicola as a kairomone. nih.govuwosh.edu Traps baited with the pheromone captured a significant number of female E. abruptus. uwosh.edu It is hypothesized that these predatory beetles eavesdrop on the chemical signals of their prey to locate suitable habitats for their own offspring, where a food source is abundant. uwosh.edu

Emitter Species (Prey) Kairomone Receiver Species (Predator) Benefit to Receiver
Osmoderma eremita(R)-(+)-γ-DecalactoneElater ferrugineusPrey location nih.govnih.govresearchgate.net
Osmoderma eremicola(R)-(+)-γ-DecalactoneElater abruptusHabitat/Prey location nih.govuwosh.edu

Exploration of Biological Properties (Non-Clinical Context)

Research on Antimicrobial Activity against Microorganisms (e.g., Fungi, Yeast, Bacteria)

Beyond its role in insect communication, this compound and related lactones have been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various microorganisms, including pathogenic fungi, yeast, and bacteria. researchgate.netmdpi.com

Studies have demonstrated that γ-lactones generally exhibit higher antifungal activity than their δ-lactone counterparts. researchgate.net Simple alkyl-substituted lactones, including γ-decalactone, have been shown to limit the growth of the fungus Trichophyton rubrum. mdpi.com Research has also found that γ-decalactones can inhibit the growth of the filamentous fungus Aspergillus niger and the yeast Candida albicans. researchgate.net

The following table summarizes research findings on the antimicrobial activity of γ-decalactone.

Microorganism Type Species Observed Effect Source / Context
FungusAspergillus nigerGrowth inhibition researchgate.netDirect testing of lactones researchgate.net
FungusTrichophyton rubrumGrowth limitation mdpi.comTesting of simple alkyl-substituted lactones mdpi.com
YeastCandida albicansGrowth inhibition researchgate.netmdpi.comDirect testing of lactones researchgate.netmdpi.com
BacteriumStaphylococcus aureusGrowth inhibition researchgate.netDirect testing of lactones researchgate.net
BacteriumStaphylococcus aureusGrowth inhibition nih.govAs a component of Echinophora platyloba extract nih.gov
BacteriumListeria monocytogenesGrowth inhibition nih.govAs a component of Echinophora platyloba extract nih.gov

Emerging Research Avenues and Future Perspectives

Advancements in Synthetic Biology and Integrated Biosynthetic Pathways

Synthetic biology is revolutionizing the production of (R)-γ-decalactone by enabling the precise engineering of microbial "factories." A primary focus is the oleaginous yeast Yarrowia lipolytica, which naturally produces lipids and serves as a robust chassis for metabolic engineering. mdpi.comnih.gov Researchers are actively reconstructing and optimizing the β-oxidation pathway within this yeast to channel precursors, such as ricinoleic acid from castor oil, directly toward (R)-γ-decalactone. mdpi.com This involves the targeted overexpression of key enzymes and the disruption of competing metabolic pathways to enhance product yield and purity. tandfonline.com

A significant strategy involves the co-expression of multiple genes to create integrated biosynthetic pathways. This approach not only includes the core enzymes for lactone formation but also those that increase the supply of precursors and regenerate necessary cofactors. mdpi.com For example, deleting certain acyl-CoA oxidase genes (like YlPOX1) while overexpressing others has been shown to modulate the β-oxidation pathway, impacting lactone production. mdpi.com The ultimate aim is to develop a consolidated bioprocessing (CBP) system where the microorganism can convert low-cost, renewable feedstocks directly into high-value (R)-γ-decalactone, streamlining the production process. mdpi.com

Key strategies in the synthetic biology toolbox for enhancing (R)-γ-decalactone production include:

Gene Overexpression: Increasing the expression of enzymes that are bottlenecks in the pathway.

Gene Deletion: Removing genes that lead to the formation of unwanted byproducts.

Heterologous Gene Expression: Introducing genes from other organisms to create novel pathways. tandfonline.com

Promoter Engineering: Fine-tuning the expression levels of key genes.

Development of Sustainable and Green Production Processes

The growing consumer demand for natural and sustainably sourced ingredients is a major driver for the development of green production methods for (R)-γ-decalactone. researchgate.net Biotechnological routes are favored as they are perceived as more "natural" compared to chemical synthesis. A key aspect of this trend is the use of renewable and waste-stream feedstocks. Castor oil, rich in ricinoleic acid, is a widely used precursor, but research is expanding to include other vegetable oils and byproducts from other industries, such as crude glycerol (B35011) from biodiesel manufacturing. mdpi.com

The principles of green chemistry are being applied to minimize environmental impact. This includes:

Use of Whole-Cell Biocatalysts: Employing engineered microorganisms like Yarrowia lipolytica or Sporidiobolus salmonicolor avoids the costly and resource-intensive process of purifying individual enzymes. mdpi.commdpi.com

Aqueous-Based Systems: Fermentation and biotransformation are typically conducted in water, reducing the need for hazardous organic solvents.

Process Optimization: Strategies are being developed to overcome challenges like substrate toxicity and poor dispersal of oily substrates in aqueous media. For instance, using expanded vermiculite (B1170534) as a carrier for ricinoleic acid has been shown to improve its distribution in the fermentation broth, leading to higher product concentrations. researchgate.net

FeedstockMicroorganismBenefit
Castor Oil / Ricinoleic AcidYarrowia lipolyticaWell-established process for producing (R)-γ-decalactone. mdpi.com
Oleic AcidSporobolomyces odorusPotential for de novo biosynthesis, starting from a more common fatty acid. acs.org
Waste Vegetable OilsVarious YeastsReduces production costs and utilizes waste streams.
Crude GlycerolEngineered YeastsValorizes a byproduct of the biodiesel industry.

Discovery and Engineering of Novel Biocatalysts with Enhanced Specificity and Efficiency

The heart of a successful biotransformation process is the catalyst. Researchers are on a continuous quest to discover and engineer novel biocatalysts with superior performance for (R)-γ-decalactone synthesis. numberanalytics.com This involves screening diverse microbial sources for new enzymes and then using protein engineering techniques to tailor them for industrial applications. nih.gov

Two primary approaches are employed for enzyme improvement:

Rational Design: This method uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations aimed at improving properties like substrate specificity or stability. numberanalytics.com

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis and then screening them to identify those with desired improvements. numberanalytics.com

A key goal is to enhance the enantioselectivity of the enzymes to produce optically pure (R)-γ-decalactone, which is crucial for its characteristic aroma. jiangnan.edu.cn For example, carbonyl reductases have been engineered to asymmetrically reduce long-chain keto acids, demonstrating high stereoselectivity for the (R)-lactone. jiangnan.edu.cn The integration of enzyme engineering with immobilization techniques is also a promising strategy to create robust and reusable biocatalysts for industrial-scale production. nih.gov

Application of Advanced Analytical Tools for Trace Analysis and Comprehensive Metabolomics

Precise and sensitive analytical methods are essential for quality control and for deepening the understanding of the metabolic pathways involved in (R)-γ-decalactone production. nih.gov Advanced chromatographic techniques are the cornerstone of this analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for analyzing volatile compounds like γ-decalactone. When combined with chiral columns, it allows for the separation and quantification of the individual (R) and (S) enantiomers, which is critical as their aroma profiles can differ. nih.gov

Stable Isotope Dilution Assays (SIDA): For accurate quantification in complex matrices like wine or fermentation broth, SIDA is the gold standard. This method uses a synthesized, isotopically labeled version of γ-decalactone as an internal standard, correcting for losses during sample preparation and analysis. nih.gov

Beyond analyzing the final product, metabolomics provides a global snapshot of the cellular processes. By using techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify and quantify a wide range of intracellular metabolites. nih.govnih.gov This "omics" data is invaluable for:

Identifying metabolic bottlenecks that limit production.

Discovering novel biosynthetic intermediates.

Understanding the organism's response to genetic engineering or changes in fermentation conditions.

Building more accurate metabolic models to guide future engineering strategies. nih.gov

Exploration of New Chiral Applications in Diverse Fields of Organic Synthesis

The well-defined stereochemistry of (R)-γ-decalactone makes it an attractive chiral building block, or synthon, for the creation of other complex, value-added molecules. tandfonline.com While its primary use remains in flavors and fragrances, its potential in organic synthesis is an active area of research.

The lactone ring can be chemically opened to yield a linear carbon chain with a specific stereocenter at the C4 position. This chiral scaffold can then be elaborated into various target molecules. For instance, (R)-γ-decalactone can serve as a starting material for the synthesis of biologically active compounds, such as insect pheromones. The sex pheromone of the Japanese orange fly, for example, is a derivative of γ-decalactone. rsc.org It has also been investigated as a precursor for other natural products and pharmaceuticals where specific stereoisomers are required for biological activity. nih.gov The development of novel synthetic methods that utilize this readily available chiral pool chemical could significantly expand its applications beyond the food and cosmetic industries. tandfonline.comresearchgate.net

Q & A

Q. What are the primary enzymatic pathways involved in the biosynthesis of (R)-gamma-decalactone?

The biosynthesis of this compound in Yarrowia lipolytica occurs via peroxisomal β-oxidation of ricinoleic acid. Key enzymes include acyl-CoA oxidase (initiates β-oxidation) and 3-ketoacyl-CoA thiolase (cleaves carbon chains). Disruption of acyl-CoA oxidase genes enhances β-oxidation activity but paradoxically reduces lactone production due to increased catabolism of intermediates . Methodologically, enzyme activity assays and gene knockout/overexpression studies are critical for pathway elucidation.

Q. What analytical techniques are recommended for quantifying this compound in microbial cultures?

Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for quantifying gamma-decalactone. Surface deposition on microcapsules can be analyzed via GC extraction, with attention to physical parameters like adhesion forces and powder morphology . For real-time monitoring, headspace solid-phase microextraction (HS-SPME) combined with GC-MS is effective in capturing volatile lactones .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While gamma-decalactone is generally stable, prolonged exposure may cause respiratory or dermal irritation. Use fume hoods for volatile handling, wear nitrile gloves, and store the compound in airtight containers at ≤25°C. Safety data sheets (SDS) should be consulted for spill management and first-aid measures .

Advanced Research Questions

Q. How can contradictory data on beta-oxidation enzyme activities and gamma-decalactone production yields be resolved?

Contradictions arise from the dual role of β-oxidation in lactone synthesis (production) and degradation (consumption). For example, acyl-CoA oxidase disruption increases β-oxidation flux but reduces lactone accumulation due to enhanced catabolism . To resolve this, employ metabolic flux analysis (MFA) and isotope tracing to quantify pathway dynamics. Kinetic modeling of enzyme-substrate interactions can also identify rate-limiting steps .

Q. What experimental design optimizes gamma-decalactone yield in bioreactor batch cultures?

The Taguchi orthogonal array design identifies critical parameters:

  • pH : Maintain at 7.0 to stabilize enzyme activity.
  • Mixing speed : 200–500 rpm to balance oxygen transfer and shear stress.
  • Substrate concentration : 75 g/L ricinoleic acid maximizes precursor availability without inhibiting growth .
    Validate using response surface methodology (RSM) to refine interactions between variables.

Q. How does microencapsulation impact the stability and release kinetics of gamma-decalactone in food matrices?

Spray-dried microcapsules with maltodextrin or gum arabic improve thermal stability. GC analysis reveals that surface adhesion varies with carrier material; for instance, dextrin-based capsules retain 7× more lactone on surfaces than starch derivatives . In vitro release studies under simulated gastrointestinal conditions (pH, enzymes) can model bioavailability.

Q. What genetic engineering strategies enhance gamma-decalactone production in non-conventional yeasts?

  • Overexpression : Amplify thiolase genes (e.g., POT1 in Y. lipolytica) to accelerate β-oxidation.
  • Knockout : Delete lactone dehydrogenase genes to reduce degradation.
  • Cofactor engineering : Supplement NADPH via glucose-6-phosphate dehydrogenase overexpression to support redox balance . CRISPR-Cas9 is recommended for precise genome editing.

Q. Why do some microbial strains transiently accumulate gamma-decalactone before catabolizing it?

This phenomenon stems from metabolic resource allocation: lactone is synthesized during active β-oxidation but consumed as a carbon source during stationary phase. To mitigate this, use fed-batch cultures with controlled substrate feeding or employ two-phase extraction (e.g., overlay with hexane) to continuously remove lactone from the aqueous phase .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in gamma-decalactone bioproduction?

  • Standardize inoculum preparation : Use cryopreserved master cell banks.
  • Monitor redox potential (Eh7) : Adjust reducing agents (e.g., ascorbic acid) to stabilize β-oxidation .
  • Statistical rigor : Apply ANOVA to identify significant variables and report confidence intervals (e.g., 95% CI for yield measurements ).

Q. What validation methods ensure the enantiomeric purity of this compound in synthetic batches?

Chiral GC columns (e.g., cyclodextrin-based phases) or nuclear magnetic resonance (NMR) with chiral shift reagents can differentiate (R)- and (S)-enantiomers. Compare retention times or splitting patterns with certified standards .

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